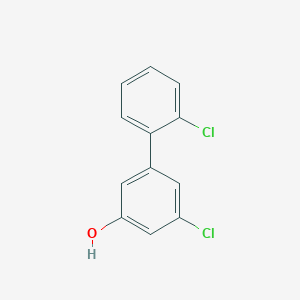

3-Chloro-5-(2-chlorophenyl)phenol

Description

Properties

IUPAC Name |

3-chloro-5-(2-chlorophenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)14/h1-7,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMZYXANUKRDPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30685925 | |

| Record name | 2',5-Dichloro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666747-28-0 | |

| Record name | 2',5-Dichloro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-chlorophenyl)phenol typically involves the electrophilic halogenation of phenol with chlorine. This process can be carried out under various conditions, including the use of catalysts to enhance the reaction rate and selectivity .

Industrial Production Methods

Industrial production of chlorophenols, including this compound, often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The use of continuous flow reactors and advanced separation techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2-chlorophenyl)phenol undergoes various types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized products.

Reduction: Reduction reactions can convert the compound into less chlorinated phenols.

Substitution: Electrophilic substitution reactions are common, where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of chlorinated and non-chlorinated phenols .

Scientific Research Applications

Chemical Applications

Intermediate in Synthesis

3-Chloro-5-(2-chlorophenyl)phenol serves as an important intermediate in the synthesis of more complex organic compounds. Its chlorinated structure allows it to participate in various chemical reactions, making it a valuable precursor for synthesizing pharmaceuticals and agrochemicals. For instance, it can be used in electrophilic aromatic substitution reactions to introduce additional functional groups onto aromatic rings.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Electrophilic Aromatic Substitution | Introduction of new substituents on the aromatic ring |

| Nucleophilic Substitution | Replacement of chlorine with nucleophiles |

| Coupling Reactions | Formation of biaryl compounds through cross-coupling |

Biological Applications

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various pathogens. Studies indicate that chlorinated phenols can disrupt microbial cell membranes and inhibit enzyme functions, leading to cell death. This property makes it a candidate for developing disinfectants and antiseptics.

Case Study: Antibacterial Activity

A study evaluating the antibacterial efficacy of chlorinated phenols demonstrated that this compound had significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an effective antimicrobial agent .

Medical Applications

Potential Therapeutic Uses

The compound is under investigation for its potential therapeutic applications, particularly in drug development. Its structural characteristics allow for modifications that could enhance its biological activity. For example, derivatives of chlorinated phenols have been explored as potential anticancer agents due to their ability to interfere with cellular processes involved in tumor growth.

Table 2: Summary of Therapeutic Investigations

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant inhibition of cancer cell proliferation |

| Molecular Docking Studies | Strong binding affinity to target proteins involved in cancer progression |

Industrial Applications

Production of Dyes and Pesticides

In industry, this compound is utilized in the production of dyes and pesticides. Its ability to disrupt biological processes makes it effective as a herbicide and insecticide. The compound can be modified to enhance its efficacy and reduce environmental impact.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-chlorophenyl)phenol involves its interaction with cellular components, leading to the disruption of cellular processes. The compound can target various molecular pathways, including those involved in cell membrane integrity and enzyme function. Its antimicrobial effects are primarily due to its ability to disrupt the cell membranes of microorganisms, leading to cell death .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The 2-chlorophenyl group in this compound likely increases lipophilicity compared to simpler analogs like 3-Chloro-5-methylphenol, enhancing membrane permeability .

- Steric Effects : Bulkier substituents (e.g., trifluoromethoxy in ) may hinder reactivity but improve thermal stability.

- Electron-Withdrawing Effects : Chlorine and trifluoromethoxy groups reduce electron density on the aromatic ring, affecting electrophilic substitution patterns .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Chloro-5-(2-chlorophenyl)phenol, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves electrophilic aromatic substitution or coupling reactions. For example, chlorination of a phenolic precursor using reagents like sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C) can introduce chlorine atoms at specific positions. Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane or THF), and reaction time to minimize byproducts. Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. How can spectroscopic techniques such as NMR and mass spectrometry confirm the molecular structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielded protons near chlorine substituents) and coupling patterns. For example, the hydroxyl proton typically appears as a broad singlet (~5–6 ppm), while chlorine substituents influence chemical shifts of adjacent carbons .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]⁺ or [M-H]⁻) with exact mass matching the theoretical value (C₁₂H₇Cl₂O: ~246.0 Da). Fragmentation patterns can validate substituent positions .

Q. What safety protocols are critical when handling chlorophenol derivatives like this compound in laboratory settings?

- Methodology : Follow OSHA HCS guidelines:

- Use fume hoods to avoid inhalation (PAC-1 limit: 2.1 mg/m³) and wear nitrile gloves to prevent dermal exposure.

- Store in airtight containers away from oxidizers. Spills should be absorbed with inert materials (e.g., diatomaceous earth) and disposed as hazardous waste .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural determination of this compound using software like SHELX?

- Methodology :

- SHELXL Refinement : Use high-resolution X-ray diffraction data (>1.0 Å) to refine atomic displacement parameters (ADPs). Address outliers in residual density maps by re-examizing hydrogen bonding or disorder models.

- Twinned Data Handling : For twinned crystals, employ SHELXD for dual-space structure solution and SHELXE for density modification. Cross-validate with spectroscopic data to resolve ambiguities in substituent positions .

Q. How does the electronic influence of the 2-chlorophenyl substituent affect the reactivity of this compound in electrophilic aromatic substitution (EAS)?

- Methodology :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The 2-chlorophenyl group acts as a meta-directing, electron-withdrawing substituent, reducing ring reactivity. Experimentally, nitration or sulfonation reactions require stronger acids (e.g., fuming HNO₃) and elevated temperatures to overcome deactivation .

Q. What methodological approaches analyze the environmental impact and degradation pathways of chlorophenol derivatives in ecological studies?

- Methodology :

- Microbial Degradation Assays : Use soil or water samples spiked with this compound under aerobic/anaerobic conditions. Monitor degradation via HPLC-MS and identify metabolites (e.g., dechlorinated intermediates).

- Toxicity Profiling : Apply ATSDR strategies for literature screening (e.g., PubMed/TOXCENTER) to aggregate data on bioaccumulation and ecotoxicological thresholds. Prioritize studies with LC50/EC50 values for aquatic organisms .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of chlorophenol derivatives across studies?

- Methodology :

- Meta-Analysis : Normalize data by comparing assay conditions (e.g., cell lines, exposure times) and purity levels (≥95% by HPLC). Use statistical tools (e.g., Cohen’s d) to quantify effect sizes.

- Structure-Activity Relationship (SAR) : Correlate substituent patterns (e.g., chlorine position) with activity trends. For example, ortho-chlorine may enhance antimicrobial activity due to increased lipophilicity, while para-substituents influence solubility .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.